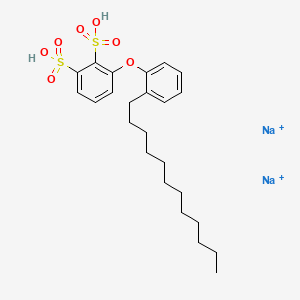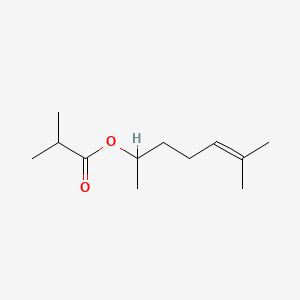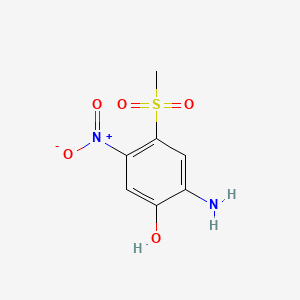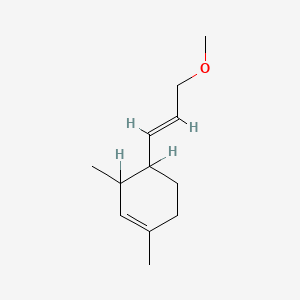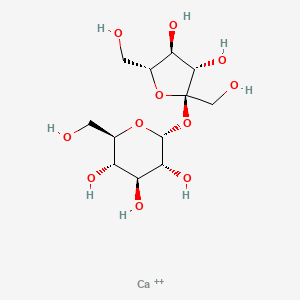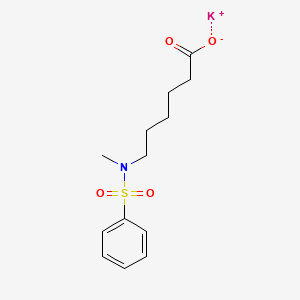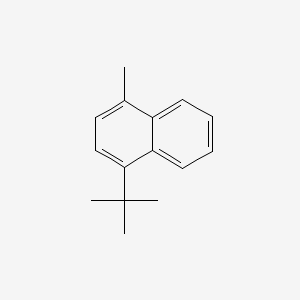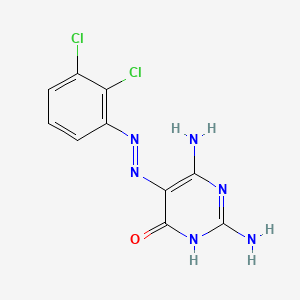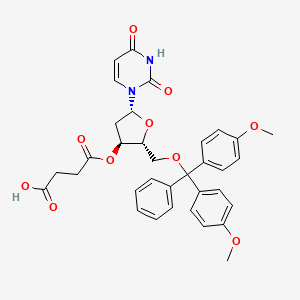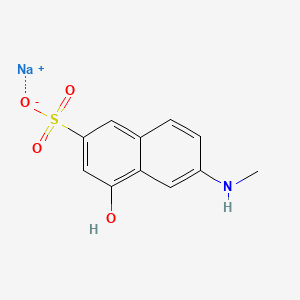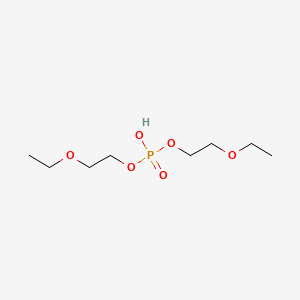
Bis(2-ethoxyethyl) hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethoxyethyl) hydrogen phosphate: is an organophosphorus compound with the molecular formula C8H19O6P. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethoxyethyl) hydrogen phosphate typically involves the reaction of phosphorus oxychloride with 2-ethoxyethanol. The reaction is carried out in the presence of a catalyst, and the molar ratio of phosphorus oxychloride to 2-ethoxyethanol is maintained at 1:2. The reaction mixture is stirred at a temperature of 15-25°C for 1-3 hours, followed by the removal of generated hydrogen chloride gas. The temperature is then raised to 40-70°C, and the reaction is continued for an additional 1-4 hours. The product is then purified through washing, filtration, and distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction kettles and continuous monitoring of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-ethoxyethyl) hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-ethoxyethanol.
Esterification: It can react with alcohols to form different esters.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Esterification: Alcohols in the presence of acid catalysts.
Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid and 2-ethoxyethanol.
Esterification: Various esters depending on the alcohol used.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-ethoxyethyl) hydrogen phosphate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology and Medicine: It is used in biochemical research for the study of phosphorylation processes and as a component in certain pharmaceutical formulations.
Industry: In industrial applications, it is used as a surfactant, lubricant additive, and corrosion inhibitor. It is also employed in the extraction and separation of metals, particularly in the nuclear and rare earth industries .
Wirkmechanismus
The mechanism of action of Bis(2-ethoxyethyl) hydrogen phosphate involves its ability to donate and accept phosphate groups. This property makes it useful in phosphorylation reactions, where it can transfer phosphate groups to other molecules. The molecular targets and pathways involved include enzymes and proteins that participate in phosphorylation and dephosphorylation processes.
Vergleich Mit ähnlichen Verbindungen
- Bis(2-ethylhexyl) hydrogen phosphate
- Di(2-ethylhexyl) phosphoric acid
- Tri(2-ethylhexyl) phosphate
Comparison: Bis(2-ethoxyethyl) hydrogen phosphate is unique due to its specific ethoxyethyl groups, which impart different solubility and reactivity characteristics compared to other similar compounds. For example, Bis(2-ethylhexyl) hydrogen phosphate has longer alkyl chains, making it more hydrophobic and suitable for different applications .
Eigenschaften
CAS-Nummer |
94113-78-7 |
|---|---|
Molekularformel |
C8H19O6P |
Molekulargewicht |
242.21 g/mol |
IUPAC-Name |
bis(2-ethoxyethyl) hydrogen phosphate |
InChI |
InChI=1S/C8H19O6P/c1-3-11-5-7-13-15(9,10)14-8-6-12-4-2/h3-8H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
LYBYLVMWDKBFTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOP(=O)(O)OCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane](/img/structure/B15178160.png)
